

(-)-Pulegone toxicological profile and safety data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (-)-Pulegone |           |
| Cat. No.:            | B056846      | Get Quote |

An In-depth Technical Guide on the Toxicological Profile and Safety Data of (-)-Pulegone

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

(-)-Pulegone (CAS No. 89-82-7), a monoterpene found in essential oils of plants like pennyroyal and peppermint, has a well-documented toxicological profile of significant interest in the fields of toxicology and drug development. Historically used in flavorings and herbal remedies, its use is now restricted due to safety concerns. The primary organ of toxicity is the liver, with hepatotoxicity being mediated by metabolic activation. Cytochrome P450 (CYP) enzymes convert pulegone to its proximate toxic metabolite, menthofuran, which is further metabolized to a reactive y-ketoenal. This ultimate toxicant depletes hepatic glutathione (GSH) and forms covalent adducts with cellular macromolecules, leading to centrilobular necrosis.[1] [2][3][4][5] Studies in animal models have also indicated potential carcinogenicity in the liver and urinary bladder at high doses, leading to its classification by IARC as a Group 2B carcinogen, possibly carcinogenic to humans.[6] Genotoxicity studies, however, have largely been negative, suggesting a non-genotoxic, threshold-based mechanism for its carcinogenicity. [6][7][8][9] This document provides a comprehensive overview of the toxicokinetics, mechanisms of toxicity, and key safety data for (-)-pulegone to inform risk assessment and guide future research.

## **Regulatory Status**

Pulegone's use in consumer products is regulated globally. In the United States, the FDA has withdrawn authorization for its use as a synthetic flavoring substance in food as of 2018,



although its presence from natural sources (like peppermint oil) is still permitted.[10] The European Union also has maximum limits on the amount of pulegone permissible in foodstuffs. [11] The International Agency for Research on Cancer (IARC) has classified pulegone as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.[6]

### **Toxicokinetics and Metabolism**

The toxicity of pulegone is intrinsically linked to its biotransformation.

- Absorption and Distribution: Pulegone is rapidly absorbed following oral administration.
- Metabolism: The metabolism of pulegone is complex and occurs primarily in the liver. It
  involves several key pathways mediated by cytochrome P450 enzymes.[4][12]
  - Bioactivation to Menthofuran: The predominant pathway leading to toxicity involves the
    allylic hydroxylation of pulegone at the C9 position to form 9-hydroxypulegone, which then
    cyclizes to form menthofuran.[2][4][12] This conversion is primarily catalyzed by CYP2E1,
    CYP1A2, and CYP2C19.[5][12]
  - Formation of Piperitenone: A second major pathway involves hydroxylation at the C5 position to yield 5-hydroxypulegone, which subsequently dehydrates to form piperitenone.
     [2][4][12]
  - Detoxification Pathways: Detoxification occurs through several routes, including the reduction of pulegone to pulegol, oxidation to 9-carboxypulegone, and conjugation with glutathione and glucuronic acid.[2][3][4][12]

The balance between these bioactivation and detoxification pathways determines the ultimate toxic outcome.[1]





Click to download full resolution via product page

Metabolic Pathways of (-)-Pulegone

# Mechanism of Toxicity Hepatotoxicity

The primary toxic effect of pulegone is dose-dependent hepatotoxicity, characterized by centrilobular necrosis.[4][5] The mechanism is initiated by the metabolic activation of pulegone to menthofuran and subsequently to a highly reactive γ-ketoenal, pulegone-8-aldehyde.[2] This electrophilic metabolite is responsible for the observed toxicity through two primary actions:



- Glutathione Depletion: The reactive metabolite avidly conjugates with hepatic glutathione (GSH), leading to its depletion.[3][4] Depletion of GSH compromises the cell's antioxidant defenses and detoxification capacity, exacerbating cellular injury.[1]
- Covalent Binding: The y-ketoenal forms covalent adducts with cellular proteins and other macromolecules, disrupting their function and leading to cytotoxicity and cell death.[1][2]

Inhibition of CYP450 metabolism attenuates this toxicity, while depletion of GSH exacerbates it, confirming the central role of this bioactivation pathway.[1][3]



Click to download full resolution via product page



#### Mechanism of Pulegone-Induced Hepatotoxicity

## **Urothelial Toxicity**

In long-term studies, high doses of pulegone have been shown to cause urothelial tumors in female rats.[6][13] The proposed mode of action involves urothelial cytotoxicity and consequent regenerative cell proliferation. Pulegone and its metabolites are excreted in the urine and, at high concentrations, can be directly cytotoxic to the bladder's superficial cell layer, causing necrosis and exfoliation.[7][13] This damage triggers a sustained increase in cell proliferation, which over time can lead to hyperplasia and tumor formation.[7][13]

## **Toxicological Data**

Quantitative data from various toxicological studies are summarized below.

### **Acute Toxicity**

Pulegone is considered highly toxic following acute exposure.[7] The median lethal dose (LD50) varies by species and route of administration.

| Species | Route           | LD50 Value          | Reference(s)  |  |
|---------|-----------------|---------------------|---------------|--|
| Rat     | Oral            | 470 mg/kg bw        | [2],[14],[15] |  |
| Rat     | Intraperitoneal | 150 mg/kg bw        | [16]          |  |
| Mouse   | Subcutaneous    | 1709 mg/kg bw       | [16]          |  |
| Rabbit  | Dermal          | 3090 mg/kg bw       | [14],[15]     |  |
| Dog     | Intravenous     | 330 mg/kg bw (LDLo) | [16]          |  |

bw: body weight; LDLo: Lowest published lethal dose.

### **Repeated Dose Toxicity**

Sub-chronic studies have identified the liver and nervous system as target organs.



| Species | Duration  | Route                          | NOAEL                                  | Key<br>Findings                                                                         | Reference(s |
|---------|-----------|--------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------|-------------|
| Rat     | 28 days   | Gavage                         | 20 mg/kg<br>bw/day                     | Vacuolization of hepatocytes, "cyst-like spaces" in brain white matter at higher doses. | [7]         |
| Rat     | 90 days   | Diet (in<br>peppermint<br>oil) | 0.44 mg/kg<br>bw/day (for<br>pulegone) | Nephropathy at higher doses.                                                            | [2]         |
| Rat     | 4-6 weeks | Gavage                         | < 75 mg/kg<br>bw/day                   | Superficial bladder cell necrosis and exfoliation.                                      | [7]         |

NOAEL: No-Observed-Adverse-Effect Level.

## **Genotoxicity and Carcinogenicity**

Genotoxicity Despite its classification as a possible carcinogen, pulegone has consistently tested negative in a range of genotoxicity assays.

- Bacterial Reverse Mutation Assay (Ames Test): Pulegone was not mutagenic in various Salmonella typhimurium strains (TA97, TA98, TA100, TA1535, TA1537), with or without metabolic activation.[7][9][12]
- In Vivo Micronucleus Test: No significant increase in micronucleated erythrocytes was observed in mice administered pulegone by gavage for 3 months at doses up to 150 mg/kg bw/day.[7]
- Other Assays: It was reported as weakly mutagenic in a Drosophila melanogaster somatic mutation test.[12] Overall, the weight of evidence suggests that pulegone is not genotoxic.[6]



### [7][8][11]

Carcinogenicity A two-year bioassay conducted by the National Toxicology Program (NTP) found clear evidence of carcinogenic activity in rodents.[6]

- Mice (B6C3F1): Increased incidences of hepatocellular adenoma and hepatoblastoma.
- Rats (F344/N): Increased incidences of urinary bladder papilloma and carcinoma (females) and liver neoplasms.

The lack of genotoxicity suggests that the observed tumors arise from a non-genotoxic mode of action involving chronic cytotoxicity and regenerative cell proliferation.[6][13]

# **Key Experimental Protocols NTP 2-Year Carcinogenicity Bioassay**

- Objective: To evaluate the long-term toxicity and carcinogenic potential of pulegone.
- Test System: Male and female F344/N rats and B6C3F1 mice.
- Administration: Pulegone in corn oil was administered via gavage, 5 days per week for 104 weeks. Doses for rats ranged from 18.75 to 150 mg/kg bw/day, and for mice from 37.5 to 150 mg/kg bw/day.[7]
- Endpoints Evaluated: Survival, body weight, clinical observations, and comprehensive histopathological examination of all major organs and tissues. Serum levels of liver enzymes (ALT, GGT, ALP) were also monitored.[1]
- Protocol Summary: Animals were randomized into control and dosed groups. Throughout the study, they were monitored for signs of toxicity. At the end of 104 weeks, all surviving animals were euthanized, and a complete necropsy was performed. Tissues were fixed, processed, and examined microscopically by a pathologist.

### **Bacterial Reverse Mutation Assay (Ames Test)**

Objective: To assess the potential of pulegone to induce gene mutations in bacteria.

## Foundational & Exploratory





 Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

### Methodology:

- Preparation: Pulegone is dissolved in a suitable solvent (e.g., DMSO).
- Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of Aroclor- or phenobarbital-induced rats, to mimic mammalian metabolism.
- Exposure: The bacterial strains are exposed to various concentrations of pulegone on minimal glucose agar plates that lack histidine.
- Incubation: Plates are incubated for 48-72 hours at 37°C.
- Evaluation: If a substance is mutagenic, it will cause the bacteria to revert to a state where
  they can synthesize their own histidine, allowing them to grow and form visible colonies.
  The number of revertant colonies in the test plates is compared to the number in the
  solvent control plates. A significant, dose-dependent increase in revertant colonies
  indicates a positive result.[9]



Select Salmonella
(e.g., 17498, 17400)

Prepare Pulegone
at various
concentrations

Plate mixture on
minimal glucose agar
fristdine-deficient)

Plate mixture on
minimal glucose agar
fristdine-deficient)

Report as
Mutageric or
Non-mutageric

Click to download full resolution via product page

### **Need Custom Synthesis?**

Prepare S9 Mix (for +S9 condition)

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. PULEGONE AND RELATED SUBSTANCES [inchem.org]

### Foundational & Exploratory





- 3. Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Risk Assessment of Pulegone in Foods Based on Benchmark Dose
   –Response Modeling PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Pulegone Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic and Other Relevant Data Some Drugs and Herbal Products NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. indenta.com [indenta.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [(-)-Pulegone toxicological profile and safety data].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056846#pulegone-toxicological-profile-and-safety-data]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com